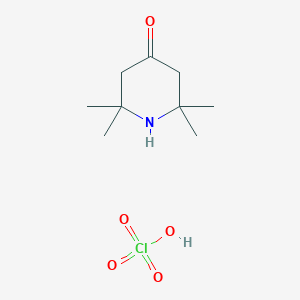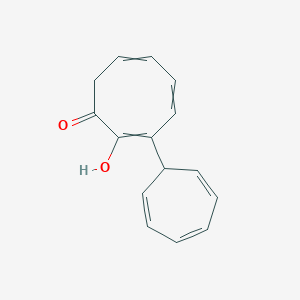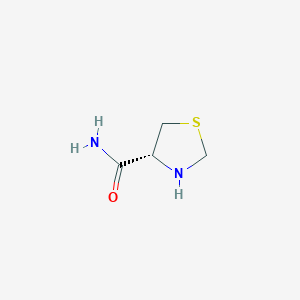
Perchloric acid--2,2,6,6-tetramethylpiperidin-4-one (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid–2,2,6,6-tetramethylpiperidin-4-one (1/1) is a compound that combines perchloric acid with 2,2,6,6-tetramethylpiperidin-4-one. Perchloric acid is a strong acid commonly used in analytical chemistry, while 2,2,6,6-tetramethylpiperidin-4-one is a derivative of piperidine, known for its stability and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-one typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the stable piperidinone structure.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidin-4-one often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of perchloric acid in combination with 2,2,6,6-tetramethylpiperidin-4-one is less common in industrial settings but can be synthesized through controlled acid-base reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidants: Oxone is commonly used for oxidation reactions.
Allylic Chlorides: Used in substitution reactions to form allylated products.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Major Products
Hydroxylamines: Formed through oxidation.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidin-4-one is used in various scientific research applications:
Chemistry: It is used to prepare metallo-amide bases and silylketene acetals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of tyrosine kinase inhibitors and other medicinal compounds.
Industry: It is used in the preparation of hibarimicinone and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base, facilitating various chemical reactions. Its molecular targets include reactive intermediates in organic synthesis, where it stabilizes transition states and intermediates, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with similar applications.
Lithium 2,2,6,6-tetramethylpiperidide: Used in selective deprotonation reactions.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to form stable intermediates and transition states makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61083-46-3 |
|---|---|
Molekularformel |
C9H18ClNO5 |
Molekulargewicht |
255.69 g/mol |
IUPAC-Name |
perchloric acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO.ClHO4/c1-8(2)5-7(11)6-9(3,4)10-8;2-1(3,4)5/h10H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
YMRISLLSIKGDBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1)(C)C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)






![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)


